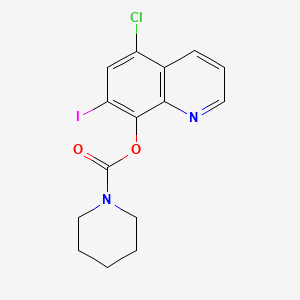

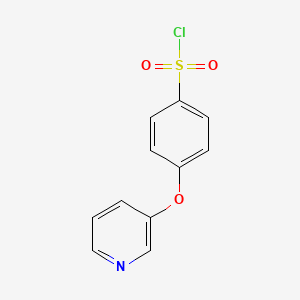

5-Chloro-7-iodoquinolin-8-yl piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial Agent

This compound has demonstrated effectiveness as an antimicrobial agent , which includes activity against a range of microorganisms such as bacteria, viruses, fungi, and protozoans . Its structure allows it to interfere with the growth and reproduction of these pathogens, making it valuable for developing treatments for various infections.

Antifungal Properties

With its antifungal properties , 5-Chloro-7-iodoquinolin-8-yl piperidine-1-carboxylate can be used in the treatment of fungal infections. It can be formulated into creams or ointments for topical application, targeting skin infections caused by fungi .

Antibacterial Applications

As an antibacterial agent , this compound can kill or inhibit the growth of bacteria. This makes it a potential candidate for inclusion in antibacterial creams and ointments, especially for skin infections .

Antiprotozoal Drug

The antiprotozoal activity of this compound suggests its use in treating infections caused by protozoa. This includes diseases like malaria and amoebiasis, where the compound could either be used alone or in combination with other antiprotozoal drugs .

Antineoplastic Agent

Research has indicated that 5-Chloro-7-iodoquinolin-8-yl piperidine-1-carboxylate may act as an antineoplastic agent , meaning it could inhibit or prevent the proliferation of neoplasms, which are abnormal tissue growths, such as tumors .

Chelation Therapy

The compound has been investigated for its ability to chelate, or bind, metal ions. This is particularly relevant in conditions like Alzheimer’s disease, where the chelation of copper and zinc ions may have therapeutic effects .

Anticancer Activity

In vitro and in vivo studies have shown that 5-Chloro-7-iodoquinolin-8-yl piperidine-1-carboxylate exhibits anticancer activity . This opens up possibilities for its use in cancer research, particularly in the development of new chemotherapy drugs .

Biochemical Research

The compound’s unique structure and properties make it a valuable tool in biochemical research. It can be used to study microbial resistance, the mechanisms of action of antimicrobial agents, and the development of new therapeutic strategies.

Mechanism of Action

Target of Action

It is known that similar compounds, such as clioquinol, have been investigated as chelators of copper and zinc ions . These ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

It is presumed that, like clioquinol, it may act as a chelator, binding to copper and zinc ions . This interaction could potentially disrupt the normal function of these ions, leading to various downstream effects.

Biochemical Pathways

The chelation of copper and zinc ions could potentially affect a wide range of biochemical pathways, given the importance of these ions in many biological processes .

Result of Action

The disruption of copper and zinc ion function could potentially lead to a wide range of effects, depending on the specific biological processes that are affected .

properties

IUPAC Name |

(5-chloro-7-iodoquinolin-8-yl) piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClIN2O2/c16-11-9-12(17)14(13-10(11)5-4-6-18-13)21-15(20)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWMAVJWDXYMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2927133.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2927134.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2927137.png)

![4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927139.png)

![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide](/img/structure/B2927141.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2927146.png)

![4-({[(3-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2927149.png)

![Ethyl 2-[benzyl-[2-(2-chloropyridine-3-carbonyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2927152.png)